3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)sulfonyl-2-phenyl-3H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylindole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
3-(4-Methylphenyl)sulfonyl-2-phenyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfoxides.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfoxides .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX-2 enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
3-(4-Methylphenyl)sulfonyl-2-phenyl-3H-indole can be compared to other indole derivatives such as:
2-(4-Methylsulfonylphenyl)indole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the synthetic compound.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-15-11-13-17(14-12-15)25(23,24)21-18-9-5-6-10-19(18)22-20(21)16-7-3-2-4-8-16/h2-14,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIAVIKIFHJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.